(Arg)9 TFA

説明

特性

IUPAC Name |

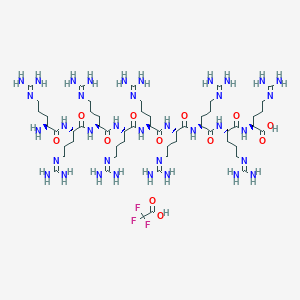

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H111F3N36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is (Arg)9 TFA and its mechanism of action

An In-depth Technical Guide to (Arg)9 TFA: Structure, Mechanism, and Application

Introduction to this compound

This compound, also known as Nona-L-arginine Trifluoroacetate or Peptide R9, is a synthetic peptide composed of nine consecutive L-arginine amino acid residues.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Structurally, (Arg)9 is a member of the arginine-rich cell-penetrating peptide (CPP) family.[5] These peptides are renowned for their remarkable ability to traverse cellular membranes, a feat that is challenging for most large, hydrophilic molecules.[6] The key to this capability lies in the guanidinium groups on the arginine side chains, which confer a strong positive charge and facilitate interactions with the negatively charged cell membrane.[7][8]

Beyond its function as a molecular transporter for various cargoes—including proteins, nucleic acids, and nanoparticles—(Arg)9 has demonstrated intrinsic biological activity, notably neuroprotective properties.[1][5][9] This dual functionality makes it a subject of intense interest for researchers in drug delivery and neurobiology.

Core Mechanism of Action: Cellular Internalization

The precise mechanisms by which (Arg)9 and other arginine-rich CPPs enter cells are complex and remain a subject of active investigation. Current evidence indicates that entry is not governed by a single pathway but is highly dependent on factors such as CPP concentration, the nature of the attached cargo, and the specific cell type.[5] The primary internalization mechanisms can be broadly categorized into two major routes: energy-dependent endocytosis and energy-independent direct translocation.[5]

Energy-Dependent Endocytosis

At lower concentrations (nanomolar to low micromolar), (Arg)9 predominantly utilizes various endocytic pathways to enter cells.[10] Endocytosis is an active, energy-dependent process where the cell engulfs substances by enclosing them in a vesicle.[11]

The main endocytic routes involved are:

-

Macropinocytosis : A process of non-specific bulk fluid uptake.

-

Clathrin-Mediated Endocytosis : Involves the formation of small vesicles coated with the protein clathrin.

-

Caveolin-Mediated Endocytosis : Utilizes caveolae, flask-shaped pits in the plasma membrane.

-

Clathrin/Caveolin-Independent Pathways : Other less characterized endocytic mechanisms.[11]

A significant challenge with endocytic uptake is that the CPP and its cargo can become trapped within endosomes, which eventually mature into lysosomes for degradation.[5] To overcome this, (Arg)9 is sometimes modified with sequences that promote endosomal escape, such as the "Penetration Accelerating Sequence" (Pas).[5][11]

Direct Membrane Translocation

An alternative, energy-independent pathway for (Arg)9 entry is direct translocation across the plasma membrane.[5] Early theories suggested that these highly charged peptides could somehow pass directly through the hydrophobic lipid bilayer, a concept that is energetically unfavorable.[6]

More recent studies have proposed a sophisticated mechanism involving membrane fusion.[12] In this model, the cationic (Arg)9 peptides interact with the anionic lipid headgroups of the cell membrane, inducing the formation of multilamellar (stacked) membrane structures. This process culminates in the creation of a transient fusion pore, through which the peptide and its cargo can enter the cytoplasm.[6][12][13] This mechanism is mechanistically analogous to the fusion of vesicles induced by calcium ions.[12]

Role of Intracellular Calcium Signaling

Intriguingly, the choice of entry pathway can be actively influenced by the peptide itself. At high concentrations (≥10 μM), (Arg)9 has been shown to induce repetitive spikes in intracellular calcium (Ca²⁺) concentration.[14] This increase in cytosolic Ca²⁺ is a prerequisite for triggering a highly efficient, non-endocytic entry pathway.[10][14] Pre-loading cells with a Ca²⁺ chelator inhibits both the calcium spikes and peptide entry, confirming the critical role of this signaling event.[14] This suggests that (Arg)9 can modulate cellular signaling to facilitate its own uptake.

Off-Target Mechanism of Action

While CPPs are designed to be biologically inert carriers, research has revealed that polyarginine peptides like (Arg)9 can have significant off-target effects. One critical finding is the direct binding and inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2).[15] SERCA pumps are essential for maintaining calcium homeostasis by pumping Ca²⁺ from the cytosol into the sarcoplasmic reticulum. Inhibition of SERCA2 by (Arg)9 disrupts this process, leading to protracted clearance of cytosolic calcium.[15] As SERCA2 is expressed in diverse cell types, this off-target effect is a crucial consideration for any experimental or therapeutic application of (Arg)9.[15]

Quantitative Data

(Arg)9 has demonstrated significant neuroprotective activity in various in vitro and in vivo models of neuronal injury.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Injury Model | Metric | Value | Reference(s) |

|---|---|---|---|

| Glutamic Acid Excitotoxicity | IC₅₀ | 0.78 μM | [1][2][9][16] |

| Kainic Acid Excitotoxicity | IC₅₀ | 0.81 μM | [1] |

| In Vitro Ischemia | IC₅₀ | 6 μM |[1] |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference(s) |

|---|

| Rat Permanent Middle Cerebral Artery Stroke | 1 μM/kg (i.v.) | 20% reduction in infarct volume |[1] |

Experimental Protocols

The following are generalized protocols representative of the methodologies used to study (Arg)9, based on published research.

Protocol 1: Cellular Uptake Analysis via Flow Cytometry

This protocol allows for the quantification of CPP uptake across a cell population.

-

Objective: To measure the cellular internalization of fluorescently-labeled (Arg)9.

-

Methodology:

-

Preparation: Synthesize (Arg)9 and label it with a fluorophore (e.g., FITC, TAMRA) on the N-terminus. Purify via HPLC.

-

Cell Culture: Plate cells (e.g., HeLa, A549) in a 12-well plate at a density of 1 x 10⁵ cells/well and culture overnight.

-

Incubation: Replace the culture medium with serum-free medium containing the fluorescently-labeled (Arg)9 peptide at various concentrations (e.g., 1-10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.

-

Detachment: Detach the cells using trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to FACS tubes.

-

Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of at least 10,000 cells per sample to quantify peptide uptake. Untreated cells are used as a negative control.

-

Protocol 2: Elucidating Entry Mechanism using Endocytic Inhibitors

This protocol helps to determine the contribution of different endocytic pathways to (Arg)9 uptake.[11]

-

Objective: To identify the specific endocytic pathways involved in (Arg)9 internalization.

-

Methodology:

-

Cell Culture: Plate cells as described in Protocol 1.

-

Pre-treatment with Inhibitors: Pre-incubate the cells for 30-60 minutes with specific pharmacological inhibitors of endocytosis. Examples include:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Filipin or Nystatin: Inhibit caveolin-mediated endocytosis.

-

Amiloride or EIPA: Inhibit macropinocytosis.

-

Sodium Azide/Deoxyglucose: Deplete cellular ATP to inhibit all energy-dependent processes.

-

-

Peptide Incubation: While keeping the inhibitors present, add fluorescently-labeled (Arg)9 to the medium and incubate for 1-2 hours at 37°C.

-

Analysis: Wash, detach, and analyze the cells via flow cytometry as described in Protocol 1. A significant reduction in fluorescence compared to the no-inhibitor control indicates the involvement of the targeted pathway.

-

Protocol 3: Synthesis and Purification of this compound

This protocol outlines the standard method for producing the (Arg)9 peptide.

-

Objective: To synthesize nona-arginine and purify it as a TFA salt.

-

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. The synthesis proceeds from the C-terminus to the N-terminus using Fmoc-protected arginine (e.g., Fmoc-Arg(Pbf)-OH). Each cycle involves:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a piperidine solution.

-

Coupling: Activation and coupling of the next Fmoc-Arg(Pbf)-OH amino acid.

-

-

Cleavage and Deprotection: Once all nine arginine residues are coupled, the peptide is cleaved from the resin, and the Pbf side-chain protecting groups are removed simultaneously. This is achieved by incubating the resin in a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA) , water, and scavengers (e.g., triisopropylsilane).[3]

-

Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and collected by centrifugation.

-

Purification: The crude peptide is dissolved in a water/acetonitrile mixture and purified using preparative reverse-phase HPLC. The mobile phases typically contain 0.1% TFA, which acts as an ion-pairing agent and ensures that the purified peptide is isolated as its TFA salt.[4]

-

Lyophilization: The pure fractions, as confirmed by analytical HPLC and mass spectrometry, are pooled and lyophilized to yield the final this compound peptide as a white, fluffy powder.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]

- 12. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. abmole.com [abmole.com]

The Trojan Horse of the Cell: A Technical Guide to (Arg)9 TFA for Cellular Penetration

For Researchers, Scientists, and Drug Development Professionals

The ability to efficiently deliver therapeutic molecules across the cell membrane is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse cellular barriers, have emerged as powerful tools for this purpose. Among these, the nona-L-arginine ((Arg)9) peptide, often supplied as a trifluoroacetate (TFA) salt, stands out for its high efficacy. This in-depth technical guide explores the core principles of (Arg)9 TFA-mediated cell penetration, providing a comprehensive overview of its mechanisms, quantitative data on its efficiency, and detailed experimental protocols for its study.

Core Principles of (Arg)9 Cellular Uptake

(Arg)9, a cationic CPP, utilizes a multi-faceted approach to enter cells, primarily driven by the electrostatic interactions between the positively charged guanidinium groups of its arginine residues and the negatively charged components of the cell membrane. The primary mechanisms of uptake can be broadly categorized into two pathways: endocytosis and direct translocation.[1][2] The trifluoroacetate (TFA) counterion, a remnant of the peptide synthesis and purification process, can potentially influence the peptide's physicochemical properties and its interaction with the cell membrane, although its precise role in cell penetration is an area of ongoing investigation.[3][4][5]

Endocytic Pathways: The Main Thoroughfare

The predominant mechanism for (Arg)9 internalization is through various forms of endocytosis, an energy-dependent process where the cell engulfs extracellular material.[2] This process is initiated by the binding of (Arg)9 to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[2][6][7] This interaction is crucial and acts as a trigger for internalization.[2]

Several endocytic routes have been implicated in (Arg)9 uptake:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a significant pathway for the uptake of (Arg)9 and its cargo.[8][9]

-

Clathrin-Mediated Endocytosis: This classic endocytic pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

Once inside the cell, the (Arg)9-containing endosomes must release their cargo into the cytoplasm to be effective. The proposed mechanism for this endosomal escape involves the degradation of heparan sulfate within the endosome, leading to the dissociation of (Arg)9, which can then interact with and destabilize the endosomal membrane, facilitating the release of the peptide and its cargo into the cytoplasm.[2]

Direct Translocation: A Secondary Route

In addition to endocytosis, (Arg)9 can also enter cells via direct translocation across the plasma membrane. This process is generally less efficient than endocytosis but can be significant, particularly at higher peptide concentrations (≥10 μM).[1][10] This non-endocytic entry is thought to involve a transient permeabilization of the cell membrane.[1]

A key signaling event associated with this pathway is a transient increase in intracellular calcium concentration.[1][10] This calcium influx is believed to trigger the exposure of phosphatidylserine (PS), an anionic lipid normally confined to the inner leaflet of the plasma membrane, to the outer leaflet.[1] The interaction of (Arg)9 with the newly exposed PS may then facilitate its direct passage into the cytoplasm.[1]

Quantitative Analysis of (Arg)9 Cell Penetration

The efficiency of (Arg)9 cell penetration can be influenced by several factors, including peptide concentration, cell type, and temperature. The following table summarizes key quantitative data from various studies.

| Parameter | Cell Line | (Arg)9 Concentration | Method | Key Finding | Reference |

| Uptake Mechanism | Adherent Cells | 1-2 µM (with temp. drop) or ≥10 µM | Microscopy | Non-endocytic entry triggered by increased intracellular calcium. | [1] |

| Uptake Pathway | Various | Not specified | Pathway inhibitors, RNAi | Predominantly lipid raft-dependent macropinocytosis. | [8] |

| Internalization Trigger | Live Mammalian Cells | Not specified | Co-localization studies | Binding to cell-surface heparan sulfate is necessary for internalization. | [2] |

| Neuroprotective IC50 | Primary Cortical Neurons | 0.78 µM | Glutamic acid injury model | This compound exhibits neuroprotective properties. | [11][12][13] |

| Neuroprotective IC50 | Primary Cortical Neurons | 0.81 µM | Kainic acid injury model | This compound shows neuroprotection in different injury models. | [11] |

| Neuroprotective IC50 | Primary Cortical Neurons | 6 µM | In vitro ischemia model | Neuroprotective efficacy varies with the type of cellular stress. | [11] |

| Comparative Uptake | HeLa, MC57 fibrosarcoma | Not specified | Not specified | L-enantiomer of R9 shows higher uptake than the D-enantiomer in HS-containing cells. | [14][15] |

| Comparative Uptake | Jurkat T leukemia | Not specified | Not specified | No significant difference in uptake between L- and D-enantiomers in HS-deficient cells. | [14][15] |

| Time-Dependent Uptake | DU145 prostate cancer cells | 50 µM | Fluorescence detection | Uptake of arginine-rich peptides is time-dependent, with varying kinetics based on arginine length. | [16] |

Experimental Protocols

Accurate assessment of (Arg)9 cell penetration requires robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of this compound and for quantifying its cellular uptake.

Solid-Phase Peptide Synthesis of this compound

Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is the most common method for producing (Arg)9.[17][18][19][20]

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Rink Amide AM resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure®)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 eq.) and OxymaPure® (3 eq.) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for the remaining eight arginine residues.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

-

Lyophilization: Lyophilize the purified peptide fractions to obtain (Arg)9 as a TFA salt.

Quantification of (Arg)9 Cellular Uptake

1. Fluorescence Microscopy

This method allows for the visualization of the subcellular localization of fluorescently labeled (Arg)9.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-(Arg)9)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI for nuclear staining

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled this compound. Incubate for the desired time (e.g., 1-4 hours) at 37°C.

-

Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular peptide.

-

Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in CPP localization.[2]

-

Nuclear Staining: If desired, stain the cell nuclei with DAPI for 5 minutes.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the fluorophore and DAPI.

2. Flow Cytometry

This technique provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled peptide and the mean fluorescence intensity of the cell population.[21][22][23]

Materials:

-

Fluorescently labeled this compound

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with fluorescently labeled this compound as described for fluorescence microscopy.

-

Cell Harvesting:

-

Wash the cells twice with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with culture medium containing serum and transfer the cell suspension to a tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold flow cytometry staining buffer. Repeat this wash step twice.

-

Analysis: Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

-

Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizing the Pathways and Processes

To better understand the complex interactions and workflows involved in (Arg)9 cell penetration, the following diagrams have been generated using Graphviz.

Signaling Pathways of (Arg)9 Cellular Uptake

Caption: Mechanisms of (Arg)9 cellular uptake, including endocytosis and direct translocation pathways.

Experimental Workflow for (Arg)9 Synthesis

Caption: Solid-phase peptide synthesis workflow for producing this compound.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for analyzing (Arg)9 cellular uptake via microscopy and flow cytometry.

Conclusion

This compound is a highly effective cell-penetrating peptide with a complex and multifaceted mechanism of cellular entry. Its ability to utilize both endocytic and direct translocation pathways makes it a versatile tool for the intracellular delivery of a wide range of cargo molecules. A thorough understanding of its basic principles, coupled with robust experimental protocols, is essential for its successful application in research and drug development. The potential influence of the TFA counterion on experimental outcomes underscores the importance of careful experimental design and data interpretation. As research in this field continues, a deeper understanding of the intricate interplay between (Arg)9, the cell membrane, and intracellular signaling pathways will undoubtedly unlock even greater potential for this powerful delivery vector.

References

- 1. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. adooq.com [adooq.com]

- 14. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ejbiotechnology.info [ejbiotechnology.info]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. peptide.com [peptide.com]

- 20. researchgate.net [researchgate.net]

- 21. research.pasteur.fr [research.pasteur.fr]

- 22. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 23. portals.broadinstitute.org [portals.broadinstitute.org]

The Neuroprotective Landscape of Poly-Arginine Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for potent neuroprotective agents, poly-arginine peptides have emerged as a promising class of molecules with significant therapeutic potential in acute neurological injuries such as stroke and traumatic brain injury. Their unique ability to traverse cellular membranes and modulate key pathological pathways has garnered considerable interest in the scientific community. This technical guide provides an in-depth overview of the neuroprotective properties of poly-arginine peptides, focusing on their mechanisms of action, experimental validation, and detailed protocols for preclinical evaluation.

Core Mechanism of Action: Mitigating Excitotoxicity and Preserving Neuronal Integrity

The neuroprotective efficacy of poly-arginine peptides is intrinsically linked to their cationic nature, conferred by the guanidinium head-group of the arginine residues. This positive charge is pivotal for their primary mechanism of action: the reduction of glutamate-induced excitotoxicity.

Following an ischemic event or traumatic brain injury, excessive glutamate release triggers the overactivation of N-methyl-D-aspartate (NMDA) and other ionotropic glutamate receptors, leading to a massive influx of calcium ions (Ca²⁺). This intracellular calcium overload initiates a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal death.

Poly-arginine peptides intervene at a critical early stage of this cascade. They are understood to interact with negatively charged heparan sulfate proteoglycans on the neuronal surface, which facilitates their internalization via endocytosis.[1][2][3] A key hypothesis is that this endocytic process also internalizes cell surface ion channels, including NMDA receptors, thereby reducing the number of available receptors to mediate the excitotoxic calcium influx.[1][4][5] This reduction in intracellular calcium is a cornerstone of their neuroprotective effect.[6][7]

Beyond excitotoxicity, emerging evidence suggests that poly-arginine peptides also exert their protective effects through the preservation of mitochondrial function and modulation of autophagy.[4][8]

Quantitative Efficacy of Poly-Arginine Peptides

The neuroprotective potency of poly-arginine peptides is directly correlated with the number of arginine residues, with efficacy generally increasing with chain length. The D-isomers of these peptides, such as R18D, often exhibit enhanced potency due to their increased resistance to proteolytic degradation.

In Vitro Neuroprotection

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various poly-arginine peptides in in vitro models of neuronal injury.

| Peptide | In Vitro Model | Endpoint | IC50 (µM) | Reference |

| R9 | Glutamic Acid Excitotoxicity | Neuronal Viability | 0.78 | [6] |

| R12 | Glutamic Acid Excitotoxicity | Neuronal Viability | ~0.5 | [6] |

| R15 | Glutamic Acid Excitotoxicity | Neuronal Viability | ~0.1-0.5 | [6] |

| R18 | Glutamic Acid Excitotoxicity | Neuronal Viability | ~0.1-0.5 | [6] |

| R9D | Glutamic Acid Excitotoxicity | Neuronal Viability | Not explicitly stated, but effective | [6] |

| K10 (Poly-lysine) | Glutamic Acid Excitotoxicity | Neuronal Viability | Minimal neuroprotection | [6][7] |

| R9/E9 (Neutral) | Glutamic Acid Excitotoxicity | Neuronal Viability | Minimal neuroprotection | [6][7] |

In Vivo Neuroprotection

The subsequent table presents the reduction in infarct volume achieved by poly-arginine peptides in animal models of stroke, primarily the middle cerebral artery occlusion (MCAO) model.

| Peptide | Animal Model | Dosing and Administration | Infarct Volume Reduction (%) | Reference |

| R9D | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | 20 | [6][9] |

| R12 | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | 12.8 | [9][10] |

| R15 | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | No significant effect | [9][10] |

| R18 | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | 20.5 | [9][10] |

| R18D | Rat pMCAO | 300 nmol/kg IV, 10 min post-MCAO | Significant reduction | [11] |

| R18 | Rat tMCAO | 1000 nmol/kg IV, 60 min post-MCAO | 35.1 | [11] |

| R18D | Rat Perinatal HIE | 30-1000 nmol/kg IP, post-HI | 25.9 - 43.8 | [12] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the neuroprotective action of poly-arginine peptides and the experimental procedures used to evaluate them, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Poly-Arginine Peptide-Mediated Neuroprotection

Caption: Proposed signaling pathway for poly-arginine peptide neuroprotection.

Experimental Workflow for In Vivo and In Vitro Assessment

Caption: Experimental workflow for assessing poly-arginine peptide neuroprotection.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad with rectal probe

-

Surgical microscope

-

Micro-scissors, forceps, and vessel clips

-

4-0 silk sutures

-

3-0 or 4-0 nylon monofilament with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.

-

For permanent MCAO (pMCAO), the suture remains in place. For transient MCAO (tMCAO), the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.

-

Administer the poly-arginine peptide or vehicle at the designated time point relative to MCAO onset.

-

After 24 or 48 hours, assess neurological deficits and then euthanize the animal for brain removal.

-

Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

Quantify the infarct volume using image analysis software.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol simulates ischemic conditions in vitro.

Materials:

-

Primary cortical neuron cultures (e.g., from E18 rat embryos)

-

Glucose-free DMEM or Neurobasal medium

-

Hypoxic chamber (95% N₂, 5% CO₂)

-

Cell viability assays (e.g., MTT, LDH)

Procedure:

-

Culture primary cortical neurons for at least 7-10 days.

-

Replace the culture medium with glucose-free DMEM.

-

Place the cultures in a hypoxic chamber for a defined duration (e.g., 60-90 minutes).

-

To simulate reperfusion, remove the cultures from the chamber and replace the OGD medium with normal, glucose-containing culture medium.

-

Add the poly-arginine peptide at the desired concentration either before, during, or after the OGD period.

-

Incubate for 24 hours post-OGD.

-

Assess neuronal viability using standard assays like MTT (measures mitochondrial activity) or LDH (measures membrane integrity).

Glutamate Excitotoxicity Assay in Primary Neuronal Cultures

This protocol evaluates the ability of a compound to protect against glutamate-induced neuronal death.

Materials:

-

Primary cortical neuron cultures

-

L-glutamic acid

-

Cell viability assays

Procedure:

-

Culture primary cortical neurons for at least 10-14 days to ensure the expression of functional glutamate receptors.

-

Pre-treat the cultures with various concentrations of the poly-arginine peptide for a specified time (e.g., 15-30 minutes).

-

Expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).

-

Remove the glutamate-containing medium and replace it with fresh culture medium (containing the peptide if continuous exposure is desired).

-

Incubate for 24 hours.

-

Measure cell viability to determine the neuroprotective effect of the peptide.

Conclusion

Poly-arginine peptides represent a compelling class of neuroprotective agents with a well-defined, multi-faceted mechanism of action centered on the mitigation of excitotoxicity. The robust in vitro and in vivo data, particularly for longer-chain peptides like R18 and its D-enantiomer, underscore their potential for further development as therapeutics for acute neurological injuries. The detailed protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the neuroprotective properties of these promising molecules.

References

- 1. The Neuroprotective Peptide Poly-Arginine-12 (R12) Reduces Cell Surface Levels of NMDA NR2B Receptor Subunit in Cortical Neurons; Investigation into the Involvement of Endocytic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway for polyarginine entry into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Poly-arginine peptides reduce infarct volume in a permanent middle cerebral artery rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Dual Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the final cleavage of the synthesized peptide from its solid support and the concomitant removal of acid-labile side-chain protecting groups. Its strong acidity, high volatility, and miscibility with common organic solvents make it highly effective for these purposes. However, its corrosive nature and potential to induce side reactions necessitate a thorough understanding of its application and subsequent removal to ensure the synthesis of high-purity peptides for research and therapeutic development.

This technical guide provides an in-depth overview of the critical functions of TFA in peptide synthesis, detailing cleavage cocktails, the role of scavengers, experimental protocols, and methods for TFA removal and quantification.

The Role of Trifluoroacetic Acid in Peptide Cleavage and Deprotection

In the final step of Fmoc-based SPPS, a strong acid is required to cleave the ester linkage anchoring the peptide to the resin (e.g., Wang resin) and to remove the tert-butyl (tBu)-based protecting groups from various amino acid side chains. TFA is the most commonly used acid for this global deprotection due to its optimal acidity for cleaving these linkages without degrading the peptide backbone.

The cleavage process generates reactive carbocations, most notably the tert-butyl cation, which can lead to undesired side reactions such as the alkylation of sensitive residues like tryptophan, methionine, cysteine, and tyrosine. To mitigate these side reactions, TFA is typically used in a "cleavage cocktail" containing one or more scavenger molecules.

Common Trifluoroacetic Acid Cleavage Cocktails

The composition of the TFA cleavage cocktail is critical and must be tailored to the amino acid sequence of the peptide. The selection of scavengers is paramount in preventing side reactions and ensuring high yield and purity of the final product. Below is a table summarizing common TFA cleavage cocktails and their applications.

| Cocktail Name/Reagents | Composition (v/v/v) | Key Applications & Remarks |

| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O | General purpose cocktail for peptides without sensitive residues like Met or Cys. TIS is an effective scavenger for tert-butyl cations. |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust and versatile cocktail for complex peptides containing multiple sensitive residues, including Arg(Pmc/Pbf), Trp, Met, and Cys.[1][2] |

| TFA/TIS/H₂O/EDT | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Recommended for peptides containing cysteine to prevent S-tert-butylation and other modifications.[3] |

| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to cocktails containing thiols, suitable for peptides with Trt-protected residues.[4] |

| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% Dimethylsulfide / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues.[5] |

Experimental Protocols

General Peptide Cleavage from Resin

This protocol is a standard procedure for cleaving a peptide from a solid support using a TFA-based cocktail.

Materials:

-

Peptide-resin (dried)

-

TFA cleavage cocktail (freshly prepared)

-

Dichloromethane (DCM)

-

Cold diethyl ether or methyl tert-butyl ether

-

Reaction vessel with a frit

-

Collection tube

-

Centrifuge and centrifuge tubes

Procedure:

-

Place the dried peptide-resin in the reaction vessel.

-

Wash the resin with DCM (3 x 1-2 mL for 100 mg of resin) to swell the resin and remove residual solvents.

-

Remove the final DCM wash and dry the resin under a stream of nitrogen.

-

Add the freshly prepared TFA cleavage cocktail to the resin (e.g., 2-5 mL for 100 mg of resin).

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation. The optimal time depends on the peptide sequence and protecting groups.

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

Peptide Precipitation and Isolation

Following cleavage, the peptide is precipitated from the TFA solution to separate it from the scavengers and dissolved protecting group fragments.

Procedure:

-

In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities. Centrifuge and decant after each wash.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Removal of Residual Trifluoroacetic Acid

Residual TFA in the final peptide product can be toxic to cells in culture and interfere with biological assays.[6] Therefore, its removal is a critical step. The following table outlines common methods for TFA removal.

| Method | Principle | Typical Efficiency | Peptide Recovery |

| Lyophilization with HCl | Displacement of the weaker acid (TFA) by a stronger acid (HCl) followed by removal of volatile TFA during freeze-drying.[6][7] | >99% TFA removal after 3 cycles with 10 mM HCl.[8] | 85-95% |

| Ion-Exchange Chromatography | The peptide is bound to an anion exchange resin, allowing TFA to be washed away. The peptide is then eluted with a different counter-ion (e.g., acetate).[7][9] | >99% | 80-90% |

| Ether Precipitation Washes | Repeated washing of the precipitated peptide with cold ether. | Partial removal. Less effective for strongly bound TFA. | High |

Protocol for TFA Removal by Lyophilization with HCl

This is a widely used and effective method for exchanging TFA for chloride ions.[7]

Materials:

-

TFA salt of the peptide

-

100 mM Hydrochloric acid (HCl) solution

-

Distilled water

-

Lyophilizer

Procedure:

-

Dissolve the peptide in distilled water (e.g., 1 mg/mL).

-

Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[10]

-

Allow the solution to stand at room temperature for at least one minute.

-

Freeze the solution rapidly, preferably in liquid nitrogen.

-

Lyophilize the frozen sample until all the solvent is removed.

-

Repeat steps 1-5 at least two more times to ensure complete removal of TFA.[6] After the final lyophilization, the peptide will be in its hydrochloride salt form.

Quantification of Residual Trifluoroacetic Acid

Accurate quantification of residual TFA is essential for quality control. Several analytical techniques can be employed for this purpose.

| Analytical Method | Principle | Detection Limit |

| ¹⁹F NMR Spectroscopy | Direct detection and quantification of the fluorine atoms in TFA. Provides absolute quantification with an appropriate internal standard.[11][12] | ~0.5 µg/mL |

| Ion Chromatography (IC) | Separation and quantification of trifluoroacetate anions.[13][14] | < 90 ng/mL |

| HPLC-ELSD | Separation by HPLC followed by detection using an Evaporative Light Scattering Detector. | ~1% (w/w) |

Chemical Mechanisms and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical processes involving TFA in peptide synthesis.

Caption: Mechanism of peptide cleavage from Wang resin by TFA.

Caption: Action of a scavenger (TIS) to prevent side reactions.

Caption: General experimental workflow for peptide cleavage and purification.

Conclusion

Trifluoroacetic acid is a powerful and essential tool in the synthesis of peptides. A comprehensive understanding of its role in cleavage and deprotection, the importance of tailored cleavage cocktails with appropriate scavengers, and meticulous post-cleavage processing are paramount to obtaining high-purity peptides. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to optimize their peptide synthesis workflows, leading to more reliable and reproducible results in their scientific endeavors. The careful management of TFA from its initial use to its final removal is a cornerstone of successful and high-quality peptide synthesis.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. biotage.com [biotage.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharma-asia.com [biopharma-asia.com]

- 12. Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by ¹⁹F solid-state NMR - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]

- 13. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

(Arg)9 TFA: A Technical Guide to its Discovery and Initial Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Arg)9 TFA, or nona-L-arginine trifluoroacetate, is a cell-penetrating peptide (CPP) that has garnered significant interest in the scientific community for its neuroprotective properties and potential as a drug delivery vehicle.[1][2] Comprising nine L-arginine residues, its highly cationic nature is a key determinant of its biological activity. This technical guide provides an in-depth overview of the discovery and initial research findings related to this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

The discovery that arginine-rich peptides, such as the TAT peptide from the HIV-1 virus, could translocate across cell membranes opened a new avenue for drug delivery.[3] This led to the investigation of synthetic polyarginine peptides, including (Arg)9, to understand the fundamental requirements for cell penetration and to develop more efficient and safer delivery vectors. Subsequent research revealed that these peptides possess intrinsic biological activities, most notably neuroprotection.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound, providing a comparative overview of its efficacy and cytotoxic profile.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Injury Model | Cell Type | Parameter | Value | Reference |

| Glutamic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.78 µM | [1][2][6] |

| Kainic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.81 µM | [6] |

| In Vitro Ischemia (OGD) | Primary Cortical Neurons | IC50 | 6 µM | [6] |

IC50: Half-maximal inhibitory concentration; OGD: Oxygen-Glucose Deprivation

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Treatment Protocol | Outcome | Result | Reference |

| Rat Permanent Middle Cerebral Artery Occlusion (pMCAO) | 1 µM/kg (600 µL); i.v.; once, for 30 min | Infarct Volume Reduction | 20% | [6] |

i.v.: intravenous

Table 3: Cytotoxicity Profile of Polyarginine Peptides

| Peptide | Cell Line | Assay | Concentration | Cell Viability | Reference |

| Polyarginine Peptides (general) | Various | MTT Assay | Not Specified | High concentrations can be cytotoxic | [7] |

Note: Specific CC50 or LD50 values for this compound were not detailed in the initial research findings reviewed. Cytotoxicity is generally dose-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial research on this compound.

Solid-Phase Peptide Synthesis of this compound

Objective: To synthesize nona-L-arginine peptide with a TFA counterion.

Materials:

-

Fmoc-L-Arg(Pbf)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Acetonitrile (ACN) with 0.1% TFA

-

Water with 0.1% TFA

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate Fmoc-L-Arg(Pbf)-OH by dissolving it with coupling reagents (e.g., HBTU, HOBt) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each of the nine arginine residues.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it.

-

Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the Pbf protecting groups from the arginine side chains.

-

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/ACN with 0.1% TFA.

-

Purify the peptide using a preparative RP-HPLC system with a C18 column.

-

Use a gradient of increasing acetonitrile concentration in water (both with 0.1% TFA) to elute the peptide.[8][9]

-

Collect fractions containing the pure peptide.

-

-

Lyophilization: Freeze-dry the purified peptide fractions to obtain this compound as a white powder.

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

In Vitro Neuroprotection Assay (Glutamic Acid Excitotoxicity Model)

Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal death.

Materials:

-

Primary cortical neuronal cultures

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound stock solution

-

Glutamic acid solution

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well plates

Protocol:

-

Cell Plating: Plate primary cortical neurons in 96-well plates at an appropriate density and culture for 7-10 days.

-

Peptide Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the peptide solutions to the neuronal cultures.

-

-

Induction of Excitotoxicity:

-

After a pre-incubation period with the peptide (if applicable), add glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).

-

Include control wells with no peptide and no glutamate (negative control) and wells with glutamate but no peptide (positive control for toxicity).

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

Assessment of Cell Viability (LDH Assay):

-

Centrifuge the plates to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH assay reagents according to the manufacturer's instructions.[10][11][12]

-

Incubate at room temperature for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of LDH release for each condition relative to the positive control (100% toxicity).

-

Plot the percentage of neuroprotection against the peptide concentration and determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of this compound on neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a specialized buffer)

-

96-well plates

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[7]

-

Peptide Treatment:

-

Prepare a range of concentrations of this compound in the culture medium.

-

Replace the existing medium with the peptide-containing medium.

-

Include untreated cells as a control for 100% viability.

-

-

Incubation: Incubate the plates for 24-48 hours.[7]

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.[7]

-

-

Solubilization:

-

Carefully remove the medium.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability against peptide concentration to determine the cytotoxic effects.

-

Mandatory Visualizations

Signaling Pathway

The neuroprotective effects of this compound are believed to be mediated, at least in part, through the activation of pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival and is a putative target for this compound's action.[14][15][16][17]

Caption: Putative PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and initial evaluation of a neuroprotective peptide like this compound.

Caption: A generalized workflow for the evaluation of neuroprotective peptides.

Conclusion

The initial research on this compound has established it as a promising neuroprotective agent with the ability to penetrate cells. The quantitative data from in vitro and in vivo models demonstrate its potential efficacy in mitigating neuronal damage in the context of excitotoxicity and ischemia. The provided experimental protocols offer a foundation for researchers to replicate and build upon these initial findings. The proposed involvement of the PI3K/Akt signaling pathway provides a framework for further mechanistic studies. This technical guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound and encouraging further investigation into its therapeutic potential.

References

- 1. mybiosource.com [mybiosource.com]

- 2. adooq.com [adooq.com]

- 3. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Neuroprotection Signaling of Nuclear Akt in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Neuroprotection Signaling of Nuclear Akt in Neuronal Cells | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Neuroprotection Against Parkinson’s Disease Through the Activation of Akt/GSK3β Signaling Pathway by Tovophyllin A [frontiersin.org]

- 17. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Impact of Trifluoroacetic Acid (TFA) Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetic acid (TFA) is a ubiquitous counterion in synthetic peptides and other purified small molecules due to its utility in reversed-phase high-performance liquid chromatography (RP-HPLC). While often considered a mere spectator in biological assays, emerging evidence reveals that the TFA salt form of a compound can exert significant and often overlooked biological effects on cells. This guide provides a comprehensive technical overview of the known cellular impacts of TFA salts, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. Understanding these effects is critical for the accurate interpretation of experimental data and for the development of safe and effective therapeutic agents.

Data Presentation: Quantitative Effects of TFA Salt on Cellular Processes

The biological effects of TFA are dose-dependent and cell-type specific, ranging from inhibition of proliferation to induction of cytotoxicity. The following tables summarize the quantitative data available in the literature.

| Cell Type | TFA Concentration | Effect | Reference(s) |

| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine incorporation. 10% inhibition of proliferation at 100 nM. | [1] |

| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell proliferation. | [1] |

| Neonatal Mouse Calvariae | 10 nM - 100 nM | Reduced cell proliferation. | [1] |

| Murine Glioma Cells (C6) | 0.5 mM - 7.0 mM | Slight enhancement of cell growth and [3H]leucine incorporation, suggesting increased protein synthesis. | |

| Caco-2 (Human Colorectal Adenocarcinoma) | > 500 µM | Growth-inhibitory effects. | [2] |

| C18:3 t9,t11,t13 TFA isomer in Caco-2 | 23 µM (IC50) | High cytotoxic potential. | [2] |

Table 1: Effects of TFA Salt on Cell Proliferation and Viability. This table summarizes the dose-dependent effects of TFA on the proliferation and viability of various cell types.

| Cell Line | Compound | IC50 Value | Assay | Reference(s) |

| Caco-2 | Trans-ferulic acid (TFA) | 12.58 µM | MTT Assay | [3] |

Table 2: Cytotoxicity of TFA-Associated Compounds. This table provides IC50 values for compounds that may be present as TFA salts, highlighting the importance of considering the entire molecular entity. Note: Data for TFA salt alone across a wide range of cell lines is limited in publicly available literature.

Key Cellular Mechanisms and Signaling Pathways Affected by TFA Salt

TFA can modulate cellular behavior through various mechanisms, including direct interaction with cell surface receptors and influencing inflammatory signaling cascades.

Allosteric Modulation of the Glycine Receptor

A significant finding is the action of TFA as a selective allosteric modulator of the glycine receptor (GlyR), a member of the cys-loop family of ligand-gated ion channels. TFA enhances the currents elicited by low concentrations of glycine in both homomeric α1 and heteromeric α1β GlyRs[4]. This modulation is reversible and does not occur at maximally-effective glycine concentrations, which is characteristic of an allosteric mechanism[4]. This finding is particularly relevant in neuroscience research and drug development targeting the central nervous system, as unintended modulation of GlyRs by TFA could lead to confounding results.

References

- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans fatty acids affect cellular viability of human intestinal Caco-2 cells and activate peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Core Applications of (Arg)9 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Arg)9 Trifluoroacetate ((Arg)9 TFA), a nona-L-arginine peptide, stands at the forefront of cell-penetrating peptide (CPP) technology. Its remarkable ability to traverse cellular membranes has positioned it as a critical tool in drug delivery and biomedical research. The trifluoroacetate salt form is common due to its role in the purification process of the synthetically produced peptide. This technical guide provides a comprehensive overview of the fundamental research on this compound applications, detailing its mechanisms of action, experimental protocols, and key quantitative data to support its use in therapeutic and research contexts.

Core Application: Cell-Penetrating Peptide for Cargo Delivery

(Arg)9 is renowned for its capacity to transport a wide array of cargo molecules across the cell membrane, including small molecules, peptides, proteins, nucleic acids, and nanoparticles.[1] The highly cationic nature of the nine arginine residues is crucial for its interaction with the negatively charged cell surface, initiating the uptake process.

Mechanism of Cellular Uptake

The primary mechanism for the cellular entry of (Arg)9 and its cargo is heparan sulfate proteoglycan (HSPG)-mediated endocytosis .[2][3] This energy-dependent pathway involves several key steps, as illustrated below. While direct translocation across the plasma membrane has been proposed, the consensus in recent literature points towards endocytosis as the dominant pathway for live cells.[2][4]

Experimental Protocols for Assessing Cellular Uptake

(Arg)9 is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-Arg(Pbf)-OH amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent eight arginine residues.

-

Cleavage and Deprotection: After the final arginine is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Peptide-Cargo Labeling: Label the (Arg)9-cargo complex with a fluorescent dye (e.g., FITC, TAMRA) according to the manufacturer's protocol.

-

Incubation: Wash the cells with phosphate-buffered saline (PBS) and incubate them with the fluorescently labeled (Arg)9-cargo complex at a desired concentration (e.g., 1-10 µM) in serum-free media for a specific time (e.g., 1-4 hours) at 37°C.

-

Cell Harvesting: Wash the cells twice with PBS to remove non-internalized peptide. Detach the cells using trypsin and neutralize with complete media.

-

Flow Cytometry Analysis: Centrifuge the cells and resuspend them in FACS buffer (PBS with 1% FBS). Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample. The mean fluorescence intensity correlates with the amount of internalized peptide-cargo complex.[7][8][9]

Protocol:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips.

-

Incubation: Treat the cells with the fluorescently labeled (Arg)9-cargo complex as described in the flow cytometry protocol. For co-localization studies, incubate with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes) during the last 30-60 minutes of incubation.

-

Washing and Fixation: Wash the cells three times with PBS. For live-cell imaging, proceed directly to imaging. For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by washing.

-

Imaging: Mount the coverslips on microscope slides. Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophores.[4][10][11]

Neuroprotective Applications

This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury.

Mechanism of Neuroprotection

The neuroprotective action of (Arg)9 is linked to its ability to reduce excitotoxic neuronal death. This is achieved by decreasing the influx of calcium ions (Ca2+) through N-methyl-D-aspartate (NMDA) receptors. It is hypothesized that (Arg)9 induces the endocytic internalization of these cell surface ion channels, thereby reducing their availability to respond to excitotoxic stimuli like glutamate.[6][10][12][13]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective potential of this compound has been quantified in several preclinical models.

| Model | Parameter | Result | Reference |

| In Vitro Glutamic Acid Excitotoxicity | IC50 | 0.78 µM | [1][5][7][14] |

| In Vitro Kainic Acid Excitotoxicity | IC50 | 0.81 µM | [5][15] |

| In Vitro Ischemia (OGD) | IC50 | 6 µM | [5][15] |

| In Vivo Rat Stroke Model (pMCAO) | Infarct Volume Reduction | ~20% at 1 µM/kg (i.v.) | [5][15] |

Toxicity Profile

While arginine itself is a naturally occurring amino acid, high concentrations of poly-L-arginine can exhibit cytotoxicity. The toxicity is thought to be related to the high positive charge of the peptide, which can lead to membrane disruption.

Quantitative Toxicity Data

Experimental Protocols for Functional Assessment

Endosomal Escape Assay (Calcein Leakage)

This assay determines the ability of (Arg)9 to facilitate the release of cargo from endosomes into the cytoplasm.

Protocol:

-

Cell Loading: Incubate cells with a high concentration of calcein AM (e.g., 1-2 µM) for 30 minutes at 37°C. Calcein AM is cell-permeable and is hydrolyzed by intracellular esterases to the membrane-impermeable fluorescent dye calcein, which becomes trapped in the cytoplasm and endosomes.

-

Washing: Wash the cells thoroughly with PBS to remove extracellular calcein AM.

-

Incubation with (Arg)9: Treat the calcein-loaded cells with (Arg)9 at various concentrations for a defined period (e.g., 1-4 hours).

-

Imaging: Observe the cells under a fluorescence microscope. If (Arg)9 induces endosomal escape, the punctate fluorescence of calcein trapped in endosomes will redistribute to a diffuse cytoplasmic fluorescence.[2][4][18]

Endosomal Escape Assay (Chloroquine Co-treatment)

Chloroquine is a lysosomotropic agent that can be used to artificially induce endosomal escape and assess its impact on the efficacy of a delivered cargo.

Protocol:

-

Cell Treatment: Treat cells with the (Arg)9-cargo complex in the presence or absence of chloroquine (typically 50-100 µM).

-

Functional Readout: After an appropriate incubation period, assess the biological activity of the delivered cargo. For example, if the cargo is a pro-apoptotic peptide, measure cell viability.

-

Analysis: A significant enhancement of the cargo's biological activity in the presence of chloroquine suggests that endosomal escape is a limiting step for the cargo's function and that the cargo was successfully delivered to the endosomes by (Arg)9.[16][19][20][21]

Conclusion

This compound is a potent and versatile cell-penetrating peptide with significant applications in drug delivery and as a neuroprotective agent. Its primary mechanism of cellular entry via heparan sulfate proteoglycan-mediated endocytosis is well-documented. The experimental protocols provided in this guide offer a robust framework for synthesizing, quantifying, and visualizing the uptake and functional effects of (Arg)9 and its conjugates. While its toxicity profile requires careful consideration, particularly for in vivo applications, the continued research into (Arg)9 and related arginine-rich peptides holds great promise for the development of novel therapeutics capable of reaching previously inaccessible intracellular targets.

References

- 1. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Flow Cytometry Protocol | Abcam [abcam.com]

- 9. Flow Cytometry Protocols | Antibodies.com [antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Thirteen-week oral toxicity study of L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Arg)9 TFA in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction